molecular formula C19H14ClNO4 B2676912 Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate CAS No. 618401-21-1

Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate

Cat. No.: B2676912
CAS No.: 618401-21-1
M. Wt: 355.77
InChI Key: NOSHGYWDSKBUER-UHFFFAOYSA-N
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Description

Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a furan ring substituted with a chlorophenyl group and a benzoate ester, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate typically involves the reaction of 2-chlorophenylfuran-2-carboxylic acid with methyl anthranilate under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 2-(5-phenylfuran-2-carboxamido)benzoate.

    Substitution: Methyl 2-(5-(2-aminophenyl)furan-2-carboxamido)benzoate or similar derivatives.

Scientific Research Applications

Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The furan ring and chlorophenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 5-(4-cyanophenyl)furan-2-carboxylate
  • Methyl 5-(2-bromophenyl)furan-2-carboxylate
  • Methyl 5-(4-methoxyphenyl)furan-2-carboxylate

Comparison: Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)benzoate stands out due to the presence of the chlorophenyl group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the amido linkage to the benzoate ester enhances its potential biological activity, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

methyl 2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4/c1-24-19(23)13-7-3-5-9-15(13)21-18(22)17-11-10-16(25-17)12-6-2-4-8-14(12)20/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSHGYWDSKBUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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